molecular formula C13H14N2O B7644455 1-methyl-N-prop-2-enylindole-3-carboxamide

1-methyl-N-prop-2-enylindole-3-carboxamide

Cat. No. B7644455
M. Wt: 214.26 g/mol
InChI Key: ATBXLTRQHDGVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-prop-2-enylindole-3-carboxamide is a chemical compound that belongs to the class of indole-3-carboxamides. This compound has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-methyl-N-prop-2-enylindole-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its effects through the activation of the Nrf2-ARE pathway. This pathway is involved in the regulation of oxidative stress and inflammation, and its activation has been shown to have beneficial effects in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species and inhibit the activity of inflammatory enzymes. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-N-prop-2-enylindole-3-carboxamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable and consistent tool for scientific research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-methyl-N-prop-2-enylindole-3-carboxamide. One area of interest is the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, more research is needed to investigate the safety and toxicity of this compound in vivo.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable tool for investigating various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

1-methyl-N-prop-2-enylindole-3-carboxamide can be synthesized through various methods. One of the most common methods is the reaction of 1-methylindole-3-carboxylic acid with propargylamine in the presence of a coupling reagent. This reaction results in the formation of the desired compound with high yield and purity.

Scientific Research Applications

1-methyl-N-prop-2-enylindole-3-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Several studies have investigated the effects of this compound on various cell lines, including breast cancer, prostate cancer, and colorectal cancer cells.

properties

IUPAC Name

1-methyl-N-prop-2-enylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-3-8-14-13(16)11-9-15(2)12-7-5-4-6-10(11)12/h3-7,9H,1,8H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBXLTRQHDGVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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